4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole

Description

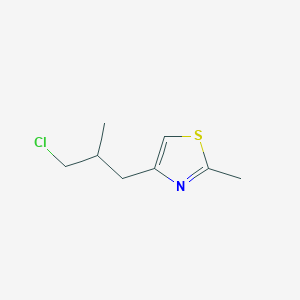

4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole is a halogenated thiazole derivative characterized by a 1,3-thiazole core substituted with a methyl group at position 2 and a branched 3-chloro-2-methylpropyl chain at position 2. For example, 4-chloromethyl-2-methyl-1,3-thiazole derivatives are synthesized via condensation of 1,3-dichloroacetone with thioacetamide, followed by cyclization using ZnCl₂ in methanol . Such methods highlight the importance of halogenated intermediates in thiazole chemistry.

Properties

Molecular Formula |

C8H12ClNS |

|---|---|

Molecular Weight |

189.71 g/mol |

IUPAC Name |

4-(3-chloro-2-methylpropyl)-2-methyl-1,3-thiazole |

InChI |

InChI=1S/C8H12ClNS/c1-6(4-9)3-8-5-11-7(2)10-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

PWJKZTYWSDNLJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CC(C)CCl |

Origin of Product |

United States |

Preparation Methods

Halogenation-Cyclization Method

This two-step approach combines halogenation of ketones with cyclization using sulfur-containing reagents:

Step 1: Thiocyanation

3-Chloro-2-methylpropylamine reacts with thiocyanogen (SCN)₂ in methyl ethyl ketone at 80–100°C for 2–4 hours. The reaction achieves 83–95% yield, with optimal conditions including a 1:1.2 molar ratio of amine to thiocyanogen.

Step 2: Cyclization

The thiocyanato intermediate undergoes cyclization with α-haloketones (e.g., 2-bromo-4-methylacetophenone) in chlorobenzene at 120–130°C. Phosphoryl chloride (POCl₃) acts as both solvent and catalyst, yielding 74–78% of the target compound.

| Parameter | Value |

|---|---|

| Reaction Temperature | 120–130°C |

| Catalyst | POCl₃ (2.5 eq) |

| Solvent | Chlorobenzene |

| Yield | 74–78% |

Nucleophilic Substitution Approach

This method uses preformed thiazole cores modified with chloroalkyl chains:

Thiazole Core Preparation

2-Methylthiazole is synthesized via condensation of 3-chloroacetylpropanol with ammonium dithiocarbamate at 5–12°C.Alkylation

The thiazole reacts with 3-chloro-2-methylpropyl bromide in ethanol/water (3:1) under reflux (80°C) for 6 hours. Sodium bicarbonate maintains a pH of 8–9, achieving 68–72% yield.

- Molar ratio (thiazole:alkylating agent): 1:1.1

- Reaction time: 5–7 hours

- Purification: Vacuum distillation (40–50 Pa)

Continuous Flow Synthesis (Industrial Scale)

Optimized for large-scale production, this method enhances reaction control:

- Stage 1 : Continuous thiocyanation in a plug-flow reactor (residence time: 20 min)

- Stage 2 : Cyclization in a high-temperature reactor (130°C, pressure: 3 bar)

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 74% | 82% |

| Purity | 92% | 97% |

| Throughput | 5 kg/day | 50 kg/day |

Flow systems reduce side products like 4-methyl-5-vinylthiazole (≤2% vs. 8% in batch).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halogenation-Cyclization | 78% | 95% | Moderate | High |

| Nucleophilic Substitution | 72% | 91% | High | Moderate |

| Continuous Flow | 82% | 97% | Industrial | Low (CAPEX) |

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Scientific Research Applications

4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methyl groups can influence its binding affinity and specificity towards these targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of thiazole derivatives are heavily influenced by substituent groups. Below is a comparative analysis of 4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole with analogous compounds:

Key Observations :

- Halogen Influence : The chloro-substituted derivatives (e.g., 4-(chloromethyl)-2-methyl-1,3-thiazole) exhibit higher reactivity in nucleophilic substitution reactions compared to brominated analogs like 4-(3-bromophenyl)-2-methyl-1,3-thiazole. This is attributed to chlorine’s smaller atomic radius and higher electronegativity .

- Biological Activity: The 3-bromophenyl-substituted thiazole demonstrates notable antimicrobial activity, likely due to the electron-withdrawing bromine group enhancing membrane penetration . In contrast, sulfone derivatives (e.g., 4-[(4-chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole) show improved synthetic efficiency under microwave conditions, suggesting utility in scalable pharmaceutical production .

Research Findings and Implications

- Structure-Activity Relationships : Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance the electrophilic character of thiazoles, improving their reactivity in substitution reactions . Conversely, bulky substituents like isopropyl groups reduce chemical reactivity but increase volatility, making them suitable for fragrance applications .

- Synthetic Advancements : Microwave-assisted synthesis represents a paradigm shift in thiazole chemistry, enabling rapid access to complex sulfones and nitro derivatives with minimal byproducts .

Biological Activity

4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole is a thiazole derivative known for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the chloro and methyl groups contributes to its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tubulin polymerization.

Case Study: Apoptosis Induction

In vitro studies have shown that compounds similar to this compound can induce significant apoptosis in various cancer cell lines. For instance, a related compound demonstrated a 22-fold increase in annexin V-FITC positive apoptotic cells compared to control groups, indicating strong pro-apoptotic effects .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| 4e | MDA-MB-231 | 10.93 | Apoptosis induction |

| 5c | MCF-7 | 1.14 | Tubulin polymerization inhibition |

| 5d | MCF-7 | 2.41 | Tubulin polymerization inhibition |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively studied. Compounds like this compound exhibit varying degrees of antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

A series of thiazole derivatives were evaluated for their antimicrobial activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicated promising antibacterial effects, with some derivatives showing MIC values as low as 50 μg/mL .

Table 2: Antimicrobial Activity Data

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 10 | S. aureus | 125 |

| 12 | E. coli | 150 |

| 13 | A. niger | 75 |

Mechanistic Studies

The biological activity of thiazole derivatives is often linked to their ability to interact with specific cellular targets. For example, some compounds have been shown to inhibit carbonic anhydrase enzymes, which are critical for tumor growth under hypoxic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.